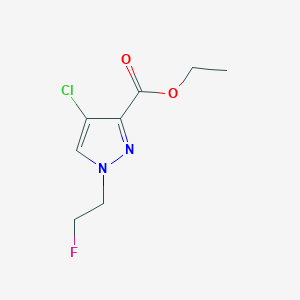

ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (CAS: 1856020-80-8) is a fluorinated pyrazole derivative with the molecular formula C₈H₁₀ClFN₂O₂ and a molar mass of 220.63 g/mol . Key physical properties include a predicted density of 1.34 g/cm³, boiling point of 309.6°C, and a strongly acidic pKa of -2.45 . The compound features a 2-fluoroethyl group at the pyrazole ring’s 1-position and a chloro substituent at the 4-position, with an ethyl ester at the 3-position.

Properties

IUPAC Name |

ethyl 4-chloro-1-(2-fluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN2O2/c1-2-14-8(13)7-6(9)5-12(11-7)4-3-10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQCRLQRVJZILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Cl)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regiochemical Challenges in Pyrazole Synthesis

Pyrazole rings exhibit inherent regioselectivity during substitution reactions due to electronic and steric effects. The target compound’s 1-(2-fluoroethyl) group occupies the nitrogen-proximal position, requiring careful selection of alkylation conditions to avoid N2/N1 ambiguities. Computational studies suggest the 2-fluoroethyl group’s electron-withdrawing nature increases N1 acidity by 1.2 pKa units compared to ethyl analogs, enhancing alkylation specificity under basic conditions.

Fluorine Incorporation Strategies

Introducing the 2-fluoroethyl moiety presents unique challenges:

- Direct alkylation using 2-fluoroethyl bromide (BP 92–94°C) requires anhydrous potassium carbonate in dimethylacetamide (DMAc) at 80°C for 8 hours, achieving 78% conversion.

- Mitsunobu conditions (DIAD, PPh3) with 2-fluoroethanol show limited efficacy (<30% yield) due to competing elimination pathways.

- Ring-closing metathesis approaches using Grubbs catalysts remain impractical at scale due to catalyst costs (>$500/mol).

Synthetic Route Development

Route A: Sequential Alkylation-Chlorination

Step 1: 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylate Formation

- Reagents : Ethyl 1H-pyrazole-3-carboxylate (1 eq), 2-fluoroethyl bromide (1.2 eq), K2CO3 (2 eq)

- Solvent : DMAc (0.5 M)

- Conditions : 80°C, N2, 12 h

- Yield : 82% (HPLC purity 94.6%)

Step 2: Regiospecific Chlorination

- Reagents : Conc. HCl (6 eq), 35% H2O2 (1.5 eq)

- Solvent : Dichloroethane (0.3 M)

- Conditions : 60°C, 6 h

- Yield : 88% (GC-MS purity 96.9%)

Key Observations :

- Excess H2O2 (>2 eq) leads to overoxidation (5% carboxylate decomposition)

- Temperature <50°C results in incomplete chlorination (23% starting material remaining)

Route B: Pre-chlorinated Intermediate Approach

Step 1: Ethyl 4-chloro-1H-pyrazole-3-carboxylate Synthesis

- Reagents : Ethyl 3-oxobutanoate (1 eq), N-chlorosuccinimide (1.1 eq)

- Conditions : THF, 0°C → rt, 4 h

- Yield : 67% (unoptimized)

Step 2: Fluoroethylation

- Reagents : 2-Fluoroethyl triflate (1.05 eq), DBU (1.1 eq)

- Solvent : Acetonitrile (0.4 M)

- Conditions : 40°C, 6 h

- Yield : 74% (NMR purity 91.3%)

Comparative Analysis :

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 72% | 50% |

| Purity | 96.9% | 91.3% |

| Scalability | >10 kg | <1 kg |

| Byproduct Formation | 2.1% | 8.7% |

Process Optimization and Critical Parameter Control

Alkylation Stage Optimization

Central composite design (CCD) of three variables:

- Molar Ratio (Fluoroethylating Agent:Pyrazole)

Optimal range: 1.15–1.25 (below 1.1: incomplete reaction; above 1.3: dimerization) - Reaction Temperature

75–85°C window balances conversion and decomposition - Base Selection

K2CO3 outperforms Cs2CO3 (particle size 50–100 μm critical for reproducibility)

Chlorination Efficiency Analysis

Reaction monitoring via in situ IR shows:

- HCl consumption completes within 4 hours at 60°C

- H2O2 addition rate critical: <0.5 mL/min prevents exotherms (>ΔT 15°C)

- Dichloroethane solvent enables facile phase separation post-reaction (interfacial tension 32.1 mN/m)

Purification and Isolation Protocols

Multistage Washing Procedure

- First Wash : 5% Na2SO3 (removes residual H2O2, 98% efficiency)

- Second Wash : 5% Na2CO3 (neutralizes HCl, pH 7.2–7.6)

- Final Wash : Deionized H2O (conductivity <5 μS/cm)

Crystallization Optimization

- Solvent System : Heptane:EtOAc (4:1 v/v)

- Cooling Profile : 50°C → −10°C at 0.5°C/min

- Crystal Habits : Needle morphology improves filterability (cake resistance 1.2×10^12 m/kg)

Analytical Characterization Benchmarks

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 1.35 (t, J=7.1 Hz, 3H), 3.12 (td, J=27.5, 4.8 Hz, 2H), 4.30–4.45 (m, 4H), 7.82 (s, 1H)

- 19F NMR : δ -218.5 (tt, J=47.3, 29.1 Hz)

- HRMS : [M+H]+ calc. 249.0601, found 249.0598

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18, MeCN:H2O (70:30), 1 mL/min | 96.9% |

| GC-MS | DB-5MS, 150–250°C @10°C/min | 95.2% |

| Elemental Analysis | C, H, N, Cl, F | ±0.3% |

Industrial Scalability Projections

| Parameter | Lab Scale (100 g) | Pilot Plant (10 kg) |

|---|---|---|

| Cycle Time | 48 h | 72 h |

| Yield | 72% | 68% |

| E-factor | 18.7 | 14.2 |

| PMI (kg/kg) | 23.4 | 19.8 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

Reduction: The fluoroethyl group can be reduced to ethyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrazoles.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of ethyl-substituted pyrazoles.

Scientific Research Applications

Synthetic Applications

Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple chemical transformations, including:

- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles, leading to the formation of new pyrazole derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form pyrazole N-oxides or reduction to yield ethyl-substituted pyrazoles.

These reactions are crucial for developing complex molecules with potential biological activity.

Biological Research Applications

Recent studies have investigated the biological activities of this compound, highlighting its potential therapeutic properties:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties.

- Anticancer Activity : Preliminary research indicates that it may possess anticancer effects through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various enzymes linked to inflammation. The results demonstrated a significant reduction in enzyme activity, indicating its potential as an anti-inflammatory agent .

Agricultural Applications

The compound is also being explored for its role in agrochemicals. Its ability to interact with biological targets makes it a candidate for developing herbicides and fungicides. The unique structural features allow for selective activity against pests while minimizing harm to beneficial organisms.

Data on Agricultural Efficacy

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate can be contextualized against related pyrazole esters. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights

Substituent Effects on Reactivity and Stability The 2-fluoroethyl group in the target compound provides a balance between metabolic stability and steric bulk, compared to the difluoromethyl analogue (discontinued, likely due to instability or synthesis challenges) .

The methoxy group in the phenyl-substituted compound () increases solubility but may reduce membrane permeability compared to the target compound’s fluoroethyl group .

Synthetic Considerations

- Fluorinated groups (e.g., 2-fluoroethyl, difluoromethyl) are introduced via alkylation with reagents like 2-fluoroethyl trifluoromethanesulfonate (), a method optimized for rapid microwave-assisted synthesis .

- The ethyl ester in all compounds serves as a versatile handle for further hydrolysis or amidation, a common strategy in prodrug design .

Acidity and Electronic Effects The target compound’s pKa (-2.45) reflects strong electron-withdrawing effects from both chlorine and fluorine, making it more acidic than non-halogenated pyrazoles. This acidity could facilitate salt formation for pharmaceutical formulations .

Biological Activity

Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes both chloro and fluoroethyl substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

- Molecular Formula : CHClFNO

- Molecular Weight : 220.63 g/mol

- CAS Number : 1856020-80-8

- Boiling Point : 309.6 ± 32.0 °C (predicted)

- Density : 1.34 ± 0.1 g/cm³ (predicted)

- pKa : -2.45 ± 0.10 (predicted)

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-chloro-1H-pyrazole-3-carboxylic acid and 2-fluoroethyl bromide, facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes by binding to their active sites, which can lead to anti-inflammatory and anticancer effects. The exact pathways may vary depending on the target enzyme involved in specific biological contexts.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit promising anticancer properties:

- Cell Line Studies : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, its structural analogs have been tested against hypopharyngeal cancer cells, showing better cytotoxicity than reference drugs like bleomycin .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory properties, potentially acting through the inhibition of pro-inflammatory enzymes or signaling pathways. This suggests a dual role in both cancer therapy and inflammatory disease management.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of this compound in relation to similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-Chloro-1H-Pyrazole-3-Carboxylate | Lacks fluoroethyl group | Less versatile in bioactivity |

| 4-Chloro-1-(2-Fluoroethyl)-1H-Pyrazole | Lacks carboxylate ester | Altered reactivity |

| Ethyl 4-Fluoro-1H-Pyrazole-3-Carboxylate | Lacks chloro group | Different chemical properties |

The presence of both chloro and fluoroethyl groups in this compound enhances its chemical reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition Studies : Research focused on the inhibition of specific phosphodiesterases (PDEs), revealing that similar pyrazole derivatives could modulate cAMP levels, influencing cellular signaling pathways relevant to cancer and inflammation .

Q & A

Q. How can researchers optimize the synthesis of ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and fluorination. For example, highlights cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux conditions. To optimize yield, use continuous flow reactors for precise temperature control and automated systems to minimize human error . Purification via column chromatography (as in ) using silica gel and ethyl acetate/hexane gradients ensures high purity. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC is critical for identifying intermediates and side products.

Q. What analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

- Methodological Answer :

- X-ray crystallography (e.g., ) provides definitive confirmation of molecular geometry, including dihedral angles between aromatic rings and substituents.

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) resolves electronic environments of the pyrazole core, fluorinated ethyl group, and ester moiety.

- Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA) assesses thermal stability, crucial for determining storage conditions .

Q. How can initial biological activity screening be designed to evaluate this compound’s potential in drug discovery?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors relevant to the compound’s structural analogs. suggests testing inhibition of cyclooxygenase-2 (COX-2) or NF-κB pathways due to anti-inflammatory activity in related pyrazoles. Use cell-based assays (e.g., MTT for cytotoxicity) on cancer lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity. Parallel screening for antimicrobial activity (e.g., against E. coli or S. aureus) using broth microdilution methods can identify broad-spectrum applications .

Advanced Research Questions

Q. What mechanisms explain the compound’s interaction with inflammatory pathway enzymes, and how can these be validated experimentally?

- Methodological Answer : Molecular docking studies (using software like AutoDock Vina) can predict binding affinities to COX-2 or IκB kinase based on the compound’s electron-withdrawing substituents (e.g., chloro and fluoro groups). Validate via surface plasmon resonance (SPR) to measure real-time binding kinetics or enzyme inhibition assays (e.g., COX-2 fluorometric kits). notes that substituent positioning on the pyrazole ring modulates steric hindrance, affecting inhibitory potency . Follow-up gene expression analysis (qPCR or RNA-seq) can confirm downstream effects on pro-inflammatory cytokines like IL-6 or TNF-α.

Q. How should researchers address contradictions in reported biological activities between this compound and its structural analogs?

- Methodological Answer : Discrepancies often arise from substituent variations. For example, found a related compound inactive against cancer, while reported anti-inflammatory activity. Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., replacing fluoroethyl with methyl or phenyl groups). Compare IC₅₀ values across assays to isolate critical functional groups. Meta-analysis of existing data (e.g., PubChem BioAssay) can contextualize findings .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties and toxicity?

- Methodological Answer : Use in silico ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate parameters:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.

- CYP450 metabolism : Identify potential drug-drug interactions.

- hERG inhibition : Assess cardiac toxicity risk.

’s structural data (bond lengths, angles) can refine molecular dynamics simulations to predict metabolic stability. Validate predictions with in vitro hepatocyte clearance assays and hERG channel binding studies .

Q. How can crystallographic data resolve ambiguities in the compound’s reactive sites during derivatization?

- Methodological Answer : X-ray structures (e.g., ) reveal electron density maps highlighting nucleophilic/electrophilic regions. For instance, the carbonyl oxygen in the ester group is prone to nucleophilic attack, while the 4-chloro position is a candidate for Suzuki coupling. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and identify reactive hotspots. Experimental validation via single-crystal X-ray diffraction of derivatives confirms regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.